molecular formula C11H8F2O B11901666 1-(Difluoromethyl)-7-naphthol

1-(Difluoromethyl)-7-naphthol

Cat. No.: B11901666
M. Wt: 194.18 g/mol
InChI Key: HTGOSGMVLZYAFX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-naphthol (C₁₁H₈F₂O) is a naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxyl (-OH) group at the 7-position. The difluoromethyl substituent is notable for its electron-withdrawing and lipophilic properties, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

8-(difluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H

InChI Key

HTGOSGMVLZYAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-7-naphthol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with a naphthol derivative. For instance, the reaction of 7-naphthol with difluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-7-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-7-naphthol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can act as a bioisostere for hydroxyl groups, improving the pharmacokinetic profile of therapeutic agents .

Comparison with Similar Compounds

Structural Differences :

  • Substituent : Acetamido (-NHCOCH₃) at position 1 vs. difluoromethyl (-CF₂H).
  • Electronic Effects : The acetamido group is polar and capable of hydrogen bonding, whereas the difluoromethyl group is electron-withdrawing and lipophilic.

Key Properties :

  • Solubility : The acetamido group increases polarity, likely enhancing water solubility compared to the difluoromethyl analog.
  • Acidity: The hydroxyl group in 1-acetamino-7-naphthol may have a higher pKa (less acidic) due to the electron-donating acetamido group, contrasting with the electron-withdrawing -CF₂H in 1-(difluoromethyl)-7-naphthol, which lowers the pKa of the hydroxyl .
  • Applications : Used in synthetic intermediates; safety data indicate handling hazards (e.g., eye irritation) .

1-Amino-7-naphthol (C₁₀H₉NO; CAS 118-46-7)

Structural Differences :

  • Substituent: Amino (-NH₂) at position 1 vs. -CF₂H.

Key Properties :

  • Basicity: The amino group is strongly basic, enabling participation in acid-base reactions and hydrogen bonding, unlike the non-basic -CF₂H.
  • Acidity: The hydroxyl group is more acidic than in 1-acetamino-7-naphthol but less so than in the difluoromethyl analog due to competing electronic effects .
  • Applications: Potential use in dyes or pharmaceuticals, leveraging its aromatic amine properties .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂; CAS 842-18-2)

Structural Differences :

  • Substituents : Two sulphonate (-SO₃⁻) groups at positions 1 and 3, with a hydroxyl at position 7.

Key Properties :

  • Solubility : The sulphonate groups confer high water solubility, making this compound suitable for industrial applications (e.g., surfactants or dyes).
  • Acidity : The hydroxyl group is highly acidic due to electron-withdrawing sulphonate groups, surpassing the acidity of the difluoromethyl analog .

General Fluorinated Analogs

Fluorine Impact :

  • Lipophilicity : The -CF₂H group increases lipophilicity compared to -OH or -NH₂, enhancing blood-brain barrier penetration and bioavailability .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in vivo .

Data Table: Comparative Properties of Naphthol Derivatives

Compound Substituent(s) Molecular Formula Key Properties Applications
This compound -CF₂H, -OH C₁₁H₈F₂O High lipophilicity, low hydroxyl pKa, metabolic stability Pharmaceuticals, agrochemicals
1-Acetamino-7-Naphthol -NHCOCH₃, -OH C₁₂H₁₁NO₂ Moderate polarity, higher hydroxyl pKa, irritant Synthetic intermediates
1-Amino-7-naphthol -NH₂, -OH C₁₀H₉NO High basicity, moderate acidity Dyes, pharmaceuticals
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate -SO₃⁻ (x2), -OH C₁₀H₆K₂O₇S₂ High water solubility, strong acidity Industrial processes

Research Findings and Implications

  • Electronic Effects : The -CF₂H group in this compound withdraws electron density, increasing the acidity of the hydroxyl group and altering reactivity in electrophilic substitution reactions .
  • Biological Performance : Fluorinated analogs often exhibit enhanced target binding due to fluorine’s stereoelectronic effects, as seen in FDA-approved drugs .

Biological Activity

1-(Difluoromethyl)-7-naphthol is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity, which can significantly influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a difluoromethyl group at the 1-position. This modification alters its chemical reactivity and biological profile compared to other naphthol derivatives. The molecular formula for this compound is C₁₁H₈F₂O, and it is recognized for its potential applications in medicinal chemistry, materials science, and biochemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The difluoromethyl group may enhance the compound's ability to form hydrogen bonds with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : Similar compounds have shown affinity for various receptors, which could suggest that this compound might act as a ligand in receptor-mediated pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other fluorinated naphthols:

Compound NameStructureBiological Activity
1-(Trifluoromethyl)-2-naphtholTrifluoromethyl structureEnhanced antibacterial activity due to increased lipophilicity
2-(Difluoromethyl)-1-naphtholDifluoromethyl isomer structureSimilar properties but different receptor interactions due to positional isomerism
1-(Difluoromethyl)-6-naphthol6-position structureExplored for enzyme inhibition; shows promising results in biochemical studies

Case Studies and Research Findings

Recent research highlights the importance of fluorinated compounds in drug development. For instance:

  • A study demonstrated that the introduction of a difluoromethyl group can significantly improve the metabolic stability and bioavailability of naphthol derivatives .
  • Another investigation into fluorinated compounds indicated that they often display enhanced permeability and absorption characteristics compared to their non-fluorinated counterparts .

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